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Compound of Interest

Compound Name:
1-(2-Bromo-4-

methoxyphenyl)propan-2-one

Cat. No.: B13609314

Get Quote

Executive Summary
This guide provides a technical comparison between Phenylacetone (P-2-P) and its

halogenated derivative,

-Bromo-phenylacetone. While structurally related, the introduction of a bromine atom at the

-position fundamentally alters the electrophilic landscape of the molecule.

Phenylacetone functions primarily as a nucleophile (via enolization) or a carbonyl

electrophile. It is thermodynamically stable relative to its halogenated counterpart but prone

to oxidative degradation over long periods.

-Bromo-phenylacetone acts as a potent alkylating agent (electrophile at the

-carbon). The adjacent carbonyl group enhances the rate of nucleophilic substitution (

) by orders of magnitude compared to non-activated alkyl halides.

Key Differentiator: The ability to undergo rapid cyclocondensation reactions (e.g., Hantzsch

Thiazole Synthesis) distinguishes the brominated variant from the parent ketone.
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Electronic & Structural Basis of Reactivity
The divergence in reactivity is dictated by the electronic influence of the substituents on the

propane backbone.

Electrophilic Activation
In Phenylacetone, the carbonyl carbon is the primary electrophilic site (

). The

-hydrogens are acidic (

), allowing for enolization, but the molecule itself is not a strong alkylating agent.

In

-Bromo-phenylacetone, the bromine atom exerts a strong inductive effect (

), significantly increasing the acidity of the remaining

-proton and, more importantly, creating a highly reactive electrophilic center at the

-carbon.

Orbital Overlap: The transition state for

attack at the

-carbon is stabilized by the overlap of the nucleophile's HOMO with the

orbital of the adjacent carbonyl group. This "neighboring group participation" typically
accelerates substitution rates by 10^3 to 10^5 times compared to simple alkyl bromides.
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Figure 1: Bifurcation of reactivity. Phenylacetone favors enol-based nucleophilicity, while

-Bromo-phenylacetone favors electrophilic substitution (

) leading to heterocycles.

Comparative Performance Matrix
The following table summarizes the physicochemical and reactivity profiles of both compounds.

Feature Phenylacetone (P-2-P) -Bromo-Phenylacetone

Primary Reactivity
Nucleophilic (Enol) /

Electrophilic (C=O)

Electrophilic (C-

) / Alkylating Agent

Key Reaction Type
Reductive Amination, Aldol

Condensation

Hantzsch Cyclization,

Substitution

Relative Rate Negligible
High (

vs. alkyl halides)

Stability

Moderate; oxidizes to Benzoic

Acid/Benzaldehyde over

months

Low; sensitive to

light/moisture; polymerizes

Handling Hazard
Narcotic Precursor (Schedule

II)

Lachrymator (Tear Gas effect),

Corrosive

Storage Requirement Ambient/Cool, Dark
Freezer (-20°C), Inert

Atmosphere

Synthetic Utility
Precursor for amphetamines

(Illicit) / Metabolic Standards

Synthesis of Thiazoles,

Imidazoles, Furans

Experimental Protocol: Hantzsch Thiazole Synthesis
This protocol serves as the definitive reactivity test. It validates the presence of the reactive
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-halogen. Phenylacetone will not react under these conditions, serving as a negative control.

Objective: Synthesis of 2-amino-4-benzylthiazole derivatives via condensation with thiourea.

Workflow Diagram
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Figure 2: Step-by-step workflow for the Hantzsch Thiazole Synthesis, specific to

-haloketones.
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Detailed Methodology
Note: All steps must be performed in a fume hood due to the lachrymatory nature of the

brominated compound.

Reagent Preparation:

Dissolve 10 mmol of

-Bromo-phenylacetone in 20 mL of absolute ethanol.

Separately, dissolve 11 mmol (1.1 eq) of Thiourea in 10 mL of hot ethanol.

Condensation:

Add the thiourea solution to the ketone solution dropwise.

Heat the mixture to reflux (

C) for 90 minutes.

Observation: A successful reaction often turns yellow/orange and may precipitate the

hydrobromide salt of the thiazole.

Validation (TLC):

Mobile Phase: Hexane:Ethyl Acetate (3:1).

-Bromo-P2P: High

(Non-polar).

Product (Thiazole salt): Baseline (Polar/Ionic).

Control (P2P): If Phenylacetone is used, no reaction occurs; the starting material spot

remains unchanged.

Isolation:

Cool to room temperature.[1]
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Neutralize with 10% Ammonium Hydroxide (

) to pH 9-10 to liberate the free amine.

Filter the resulting precipitate and recrystallize from ethanol/water.

Stability & Degradation Analysis
Understanding the degradation pathways is critical for analytical standards and storage.

Phenylacetone (Non-Brominated)
Pathway: Oxidative Deamination / Autoxidation.

Major Degradants: Benzaldehyde, Benzoic Acid, 1-phenyl-1,2-propanedione.[2]

Kinetics: Slow at room temperature. Can be stored for years if sealed correctly.

-Bromo-Phenylacetone[4]
Pathway: Hydrolysis and Photolysis.

Mechanism: The C-Br bond is labile. Moisture leads to

/

hydrolysis, forming the

-hydroxy ketone (1-hydroxy-1-phenylpropan-2-one) and HBr acid. The acid autocatalyzes
further degradation and polymerization (darkening of color).

Kinetics: Rapid.[3] Significant degradation within weeks at room temperature if exposed to

light or moisture.

Visual Indicator: Fresh material is a clear/pale yellow oil. Degraded material is dark

brown/black and highly viscous.

Safety & Compliance (E-E-A-T)
Warning: Both compounds are strictly regulated in many jurisdictions.
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Regulatory Status:

Phenylacetone: Listed as a Schedule II Controlled Substance (US DEA) and Category 1

Precursor (EU). Possession without a license is a felony.

-Bromo-phenylacetone: Often treated as a "masked" precursor or "designer" intermediate.
In the US, it may be treated as a controlled substance analogue depending on intent.

Toxicology:

Lachrymator: The brominated derivative is a potent tear agent. It alkylates TRPA1

receptors in the mucous membranes, causing severe pain and inflammation. Full face

respirator and butyl rubber gloves are mandatory.

Alkylating Agent: Potential mutagen/carcinogen due to DNA alkylation capability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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